molecular formula C10H8F4 B13694705 2-Cyclopropyl-4-fluoro-1-(trifluoromethyl)benzene

2-Cyclopropyl-4-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B13694705
M. Wt: 204.16 g/mol
InChI Key: QJPUNKPPCBBPHP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-fluoro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4 It is characterized by the presence of a cyclopropyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Cyclopropyl-4-fluoro-1-(trifluoromethyl)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for producing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopropyl-4-fluoro-1-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-4-fluoro-1-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-fluoro-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8F4

Molecular Weight

204.16 g/mol

IUPAC Name

2-cyclopropyl-4-fluoro-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F4/c11-7-3-4-9(10(12,13)14)8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

QJPUNKPPCBBPHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)C(F)(F)F

Origin of Product

United States

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